(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,6R)-7-bromobicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMTCQZRVQSSA-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277895 | |
| Record name | (1α,6α,7β)-7-Bromobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-40-0 | |
| Record name | (1α,6α,7β)-7-Bromobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1r,6s,7r 7 Bromobicyclo 4.1.0 Heptane and Analogues
Ring-Opening Reactions of Bicyclo[4.1.0]heptane Systems
The inherent strain of the cyclopropane (B1198618) ring in bicyclo[4.1.0]heptane derivatives makes them susceptible to a variety of ring-opening reactions. These transformations can be initiated through reductive, acid-mediated, or photochemical pathways, each proceeding through distinct mechanistic routes.
Reductive Ring Opening Mechanisms
Reductive cleavage of the cyclopropane ring in halobicyclo[4.1.0]heptanes can be achieved using various reducing agents. For instance, the reduction of 7,7-dibromonorcarane, a close analogue of the title compound, with tributyltin oxide and a silicone polymer results in the formation of the monobrominated product, 7-bromobicyclo[4.1.0]heptane. uomustansiriyah.edu.iq This process involves the selective removal of one bromine atom. Further reduction can lead to the complete removal of the halogen and potentially ring opening, depending on the reaction conditions and the reducing agent employed. The mechanism of reductive ring opening often involves the formation of radical intermediates. For example, treatment of a gem-dibromocyclopropane with a one-electron reducing agent can generate a radical anion, which then loses a bromide ion to form a cyclopropyl (B3062369) radical. This radical can subsequently undergo ring opening to form a more stable allylic radical, which is then further reduced and quenched.
Acid-Mediated Ring Expansions
The treatment of bicyclo[4.1.0]heptane systems with acids can induce ring expansion, leading to the formation of seven-membered rings. This process is typically initiated by the protonation of a substituent or, in the case of halocyclopropanes, by the coordination of a Lewis acid to the halogen, promoting its departure as a leaving group. The resulting cyclopropyl cation is unstable and can rearrange through cleavage of one of the internal C-C bonds of the cyclopropane ring. For example, subjecting 6-(1-methylethylidene)bicyclo[3.2.0]heptane to HBr in acetic acid results in a ring expansion to yield a bicyclo[3.3.0]octane system. unit.no In the case of 7-halobicyclo[4.1.0]heptanes, the departure of the halide ion generates a bicyclo[4.1.0]hept-7-yl cation. This cation can undergo a disrotatory ring opening to form a cycloheptenyl cation, which is then trapped by a nucleophile present in the medium. The stereochemistry of the starting halide can influence the geometry of the resulting cycloalkene.
Photochemical Ring Opening Protocols
Photochemical energy can also be utilized to induce the ring opening of cyclopropane derivatives. These reactions often proceed through radical or electronically excited intermediates. The specific pathway depends on the wavelength of light used and the presence of photosensitizers. In a general sense, the absorption of a photon can promote the molecule to an excited state, weakening the C-C bonds of the cyclopropane ring and facilitating their cleavage. This can lead to the formation of a 1,3-diradical intermediate, which can then undergo further reactions, including isomerization to a stable alkene. For instance, the irradiation of 7-(2-methyl-1-propenyl)-7-phenylbicyclo[4.1.0]heptane in benzene (B151609) with a Rayonet photoreactor at 257 nm leads to rearrangement products. thieme-connect.de While the specific photochemical behavior of (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane is not extensively detailed, the general principles of photochemical cyclopropane ring-opening suggest that irradiation could lead to C-Br bond homolysis or C-C bond cleavage to generate radical intermediates that would then rearrange.
Stereoelectronic Control in Ring-Opening Processes
Stereoelectronic effects play a crucial role in governing the regioselectivity and stereoselectivity of cyclopropane ring-opening reactions. baranlab.org For a ring-opening to occur, there must be effective orbital overlap between the breaking bond and the developing p-orbitals of the new pi-system. In the case of the solvolysis of 7-halobicyclo[4.1.0]heptanes, the ring opening of the intermediate cyclopropyl cation is a disrotatory process, as predicted by Woodward-Hoffmann rules. The direction of this disrotation is controlled by the stereochemistry of the leaving group. The substituent that is trans to the leaving group rotates outwards, while the substituent that is cis to the leaving group rotates inwards. This stereoelectronic requirement dictates the geometry of the resulting cycloheptene (B1346976). For the radical cation of N-cyclopropyl-N-methylaniline, the rate of ring opening is highly dependent on the conformation, which must allow for the proper alignment of the cyclopropyl C-C bonds with the p-orbital of the nitrogen radical cation for cleavage to occur. nih.govacs.org
Nucleophilic Substitution Pathways of Bridged Halocyclopropanes
Beyond ring-opening reactions, this compound can also undergo nucleophilic substitution at the C7 position. A key mechanistic pathway for such transformations is the radical chain mechanism known as SRN1.
Radical Chain Mechanisms (SRN1)
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a well-established pathway for nucleophilic substitution on substrates that are typically unreactive under classical SN1 or SN2 conditions. The photostimulated reaction of 7-bromobicyclo[4.1.0]heptane (referred to as 7-bromonorcarane) with various nucleophiles provides a clear example of this mechanism. researchgate.netacs.org The reaction is initiated by the transfer of an electron to the substrate, often stimulated by light, to form a radical anion. This radical anion then fragments, losing a bromide ion to generate a 7-norcaranyl radical. This radical can then react with a nucleophile to form a new radical anion, which subsequently transfers its excess electron to another molecule of the starting material, propagating the chain reaction.
The photostimulated reaction of 7-bromobicyclo[4.1.0]heptane with nucleophiles such as diphenylphosphide (Ph₂P⁻) and diphenylarsenide (Ph₂As⁻) ions in liquid ammonia (B1221849) gives high yields of the corresponding substitution products. researchgate.net Reactions with phenylsulfide (PhS⁻) ions also proceed, albeit in lower yields. The reaction of the analogous 7-iodobicyclo[4.1.0]heptane with carbanions like acetophenone (B1666503) enolate has also been shown to proceed via the SRN1 mechanism.
| Nucleophile (Nu⁻) | Substrate | Solvent | Product Yield |
| Ph₂P⁻ | 7-bromobicyclo[4.1.0]heptane | Liquid NH₃ | High |
| Ph₂As⁻ | 7-bromobicyclo[4.1.0]heptane | Liquid NH₃ | High |
| PhS⁻ | 7-bromobicyclo[4.1.0]heptane | Liquid NH₃ | Lower |
| Acetophenone enolate | 7-iodobicyclo[4.1.0]heptane | DMSO | Good |
Halogen-Magnesium Exchange Reactions
The halogen-magnesium exchange reaction is a pivotal method for the preparation of functionalized Grignard reagents from organic halides, circumventing the often harsh conditions of classical insertion methods. harvard.edu This transformation is particularly useful for sensitive substrates, including bicyclo[4.1.0]heptane systems. The exchange involves treating an organic halide with an organomagnesium reagent, typically isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr), to generate a new Grignard reagent. harvard.edu
The efficiency of the exchange is significantly enhanced by the use of i-PrMgCl complexed with lithium chloride (i-PrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent. researchgate.net This reagent system dramatically increases the rate of bromine-magnesium and iodine-magnesium exchanges. researchgate.net Kinetic studies on a range of aromatic and heteroaromatic bromides have shown that electron-withdrawing substituents on the organic halide accelerate the reaction. rsc.org
In the context of bicyclo[4.1.0]heptane derivatives, the reaction of gem-dibromocyclopropanes, such as 7,7-dibromobicyclo[4.1.0]heptane, with Grignard reagents has been investigated. At low temperatures (-60°C), the exchange can be controlled to form a stable 1-bromo-1-(bromomagnesio)-cyclopropane intermediate, which can be trapped by various electrophiles. researchgate.net However, at ambient temperatures, the reaction often proceeds further, leading to allenes or other products derived from an intermediate cyclopropylidene. researchgate.net The choice of Grignard reagent and reaction conditions is therefore critical in determining the reaction outcome. researchgate.net
Table 1: Comparison of Reagents for Halogen-Magnesium Exchange
| Reagent | Typical Solvent | Key Characteristics |
| i-PrMgCl | THF, Diethyl ether | Commercially available; common exchange reagent. harvard.edu |
| i-PrMgBr | Diethyl ether | Prepared from isopropyl bromide and magnesium; less soluble than the chloride. harvard.edu |
| i-PrMgCl·LiCl | THF | "Turbo-Grignard"; greatly accelerates the rate of Br-Mg and I-Mg exchange. researchgate.net |
Mechanistic Studies of Alkylation Reactions
Following the formation of the bicyclo[4.1.0]heptylmagnesium halide via halogen-magnesium exchange, this organometallic intermediate can serve as a potent nucleophile in alkylation reactions. Mechanistic studies have explored the transfer of the bicyclo[4.1.0]heptyl group to electrophilic centers. For instance, the reaction of 7-chlorobicyclo[4.1.0]heptane with pyridine(bis(salicylaldehyde)ethylenediiminato)cobalt(I) results in the formation of an alkylcobalt(III) compound, pyridinato,bicyclo(4.1.0)heptyl cobalt(III)(salen). core.ac.uk
The investigation of this specific alkylation revealed that the resulting organocobalt product is extremely sensitive to both light and air, particularly in solution. core.ac.uk This instability has posed significant challenges to its isolation and purification, complicating detailed analysis of its stereochemistry by methods such as NMR. core.ac.uk Such studies are crucial for understanding whether the alkylation proceeds with retention or inversion of configuration at the cyclopropyl carbon, a key mechanistic question in substitution reactions on cyclopropyl systems. core.ac.uk
Rearrangement Reactions and Transformations
Cyclopropylcarbinyl Radical Rearrangements
The bicyclo[4.1.0]heptane framework is an excellent substrate for studying reactions that proceed through radical intermediates due to the diagnostic behavior of the cyclopropylcarbinyl radical. When a radical is generated on a carbon atom adjacent to a cyclopropane ring, it is prone to undergo an extremely rapid ring-opening rearrangement. acs.orgnih.gov This predictable transformation makes cyclopropane-containing compounds valuable mechanistic probes for detecting the involvement of radical intermediates in a reaction pathway. acs.org
In the context of the bicyclo[4.1.0]heptane (norcarane) system, the formation of a radical at the C2 position would generate a cyclopropylcarbinyl-type radical. The subsequent fate of this radical—whether it is trapped faster than it rearranges—provides kinetic information about the reaction steps. acs.org The absence of rearranged products in certain oxygenation reactions of bicyclo[4.1.0]heptane, for instance, suggests that the radical capture or recombination step is significantly faster than the rate of radical rearrangement. acs.org Conversely, the detection of ring-opened products would provide strong evidence for a radical mechanism. The photostimulated SRN1 substitution reaction of 7-bromobicyclo[4.1.0]heptane is another process where radical intermediates are generated, offering a potential pathway for observing such rearrangements. researchgate.net
Photochemical Cascade Reactions
Photochemical reactions provide a powerful tool for accessing high-energy intermediates and enabling transformations that are often difficult under thermal conditions. rsc.org The bicyclo[4.1.0]heptane skeleton can participate in various photochemical processes, including rearrangements and cascade reactions. A photochemical cascade involves a sequence of reactions where the product of an initial photochemical step undergoes further spontaneous transformations. rsc.org
Studies on analogues have shown that the bicyclo[4.1.0]heptane framework can be synthesized via visible light-induced intramolecular [2+1]-cycloadditions. nih.gov Furthermore, these photochemically generated systems can be substrates for subsequent transformations, such as a cyclopropanation/retro-Michael/Michael cascade process. nih.gov In other studies, the irradiation of chloranil (B122849) in the presence of bicyclo[4.1.0]hept-2-ene (2-norcarene), a related analogue, led to several 1:1 cycloadducts where the C₇H₁₀ subunit was reorganized compared to the starting material. rsc.org Theoretical studies at the CASSCF level have also been employed to investigate the photochemical reaction mechanism of the parent bicyclo[4.1.0]heptane, mapping the pathways of its excited state transformations. researchgate.net
Oxidation and Functionalization at C(sp³)-H Bonds
Radical and Cationic Pathways in Dioxirane-Mediated Oxygenation
The selective oxidation of C(sp³)–H bonds is a significant challenge in organic synthesis. Studies using dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), on bicyclo[4.1.0]heptane and its analogues have provided deep mechanistic insights into these transformations. acs.orgnih.gov The reaction with bicyclo[n.1.0]alkanes shows a notable diastereoselectivity, favoring hydroxylation at the C2–H bond. researchgate.net
The mechanism of this oxygenation is complex, involving competing radical and cationic pathways. acs.orgresearchgate.net The radical pathway is initiated by a Hydrogen Atom Transfer (HAT) from a substrate C-H bond to the dioxirane. acs.org The resulting carbon radical can then be trapped by the hydroxyl radical equivalent. acs.org Computational studies reveal that C–H bonds cis to the cyclopropane moiety in the bicyclo[4.1.0]heptane motif are activated toward HAT due to hyperconjugative interactions between the σ* orbital of the C–H bond and the Walsh orbitals of the cyclopropane ring. acs.orgnih.gov
Crucially, the oxidation of 1-methylbicyclo[4.1.0]heptane with ETFDO not only yields unrearranged alcohols and ketones from oxygenation at the C2 and C5 positions but also produces rearranged products. acs.orgsemanticscholar.org The formation of these rearranged products provides unambiguous evidence for the involvement of cationic intermediates. nih.govresearchgate.net These cations are thought to arise from a one-electron oxidation (Electron Transfer, ET) of the initially formed carbon radical. acs.org This ET step is facilitated by stabilizing hyperconjugative interactions between the incipient radical and the cyclopropane C-C bonding orbitals. researchgate.netsemanticscholar.org This was one of the first documented examples of ET pathways operating in dioxirane-mediated C(sp³)–H bond oxygenations. acs.org
Table 2: Product Distribution in the Oxygenation of 1-methylbicyclo[4.1.0]heptane (S3) by ETFDO acs.org
| Product Type | Position of Oxygenation | Combined Yield (%) |
| Unrearranged Alcohol + Ketone | C2 | 33.4 |
| Unrearranged Alcohol + Ketone | C5 | 32.6 |
| Rearranged Products | - | Detected |
Diastereoselective Hydroxylation and Functionalization
While specific studies on the diastereoselective hydroxylation of this compound are not extensively documented, the reactivity of the parent bicyclo[4.1.0]heptane framework provides significant insights into its potential transformations. Research into the oxidation of bicyclic and spirocyclic hydrocarbons containing cyclopropane moieties has revealed pathways for diastereoselective C-H bond hydroxylation. researchgate.netacs.org
One notable study investigated the reaction of bicyclo[n.1.0]alkanes, including bicyclo[4.1.0]heptane, with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO). This research demonstrated the diastereoselective formation of alcohol products resulting from the hydroxylation of the C2–H bond. researchgate.net In the context of the bicyclo[4.1.0]heptane structure, selective hydroxylation was observed at the α-C–H bond that is cis to the cyclopropane moiety. acs.org This selectivity is attributed to the hyperconjugative interaction between the σ* orbitals of the C2–H bonds and the Walsh orbitals of the cyclopropane ring, which activates these bonds towards hydrogen atom transfer to the dioxirane. researchgate.net
For 1-methylbicyclo[4.1.0]heptane, the reaction with ETFDO yielded not only products from oxygenation at the C2 and C5 positions but also rearranged products. The detection of these rearranged products provides clear evidence for the involvement of cationic intermediates in these reactions, marking some of the first examples of electron transfer pathways in dioxirane-mediated C(sp3)–H bond oxygenations. researchgate.net
Beyond C-H activation, the bromine atom in this compound is a key site for functionalization. The reactivity of 7-bromobicyclo[4.1.0]heptane with nucleophiles has been shown to proceed through a radical chain mechanism. acs.org Additionally, reactions of gem-dihalocyclopropanes, including 7-bromo-7-chlorobicyclo[4.1.0]heptane, with activated magnesium have been reported to result in reduction without ring opening, yielding 7-bromobicyclo[4.1.0]heptane. oup.com These findings suggest that the bromine atom can be substituted or removed, providing a handle for further synthetic modifications.
Aminobromination and Related Addition Reactions to Cyclopropane Moieties
A significant development in the functionalization of cyclopropane-containing molecules is the stereoselective aminobromination of alkylidenecyclopropanes (ACPs). A convenient and efficient method has been reported for this transformation using p-toluenesulfonamide (B41071) (TsNH2) as the nitrogen source and N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org This reaction provides a direct route to γ-bromohomoallylic sulfonamides, which are valuable synthetic building blocks. organic-chemistry.org
The reaction is highly stereoselective, yielding predominantly the (Z)-isomers of the N-(3-bromobut-3-en-1-yl)-p-toluenesulfonamide products. The proposed mechanism involves the initial reaction between TsNH2 and NBS to form TsN(Br)H, which then undergoes electrophilic addition to the double bond of the alkylidenecyclopropane. This is followed by a ring-opening of the cyclopropane ring to form a stabilized cyclopropylcarbinyl cation intermediate. The stereoselectivity of the reaction is established at this stage, leading to the final (Z)-bromoalkene product. organic-chemistry.org
The scope of this reaction has been explored with various substituted alkylidenecyclopropanes, demonstrating its utility in generating a range of functionalized products in moderate to good yields. The reaction conditions are typically mild, with dichloromethane (B109758) being an effective solvent. organic-chemistry.org
Below is a table summarizing the results of the stereoselective aminobromination of various alkylidenecyclopropanes with p-toluenesulfonamide and N-bromosuccinimide. organic-chemistry.org
| Entry | Alkylidenecyclopropane Substrate (R) | Product | Yield (%) |
| 1 | C6H5 | N-[(Z)-3-bromo-4-phenylbut-3-en-1-yl]-p-toluenesulfonamide | 75 |
| 2 | 4-MeC6H4 | N-[(Z)-3-bromo-4-(4-methylphenyl)but-3-en-1-yl]-p-toluenesulfonamide | 78 |
| 3 | 4-ClC6H4 | N-[(Z)-3-bromo-4-(4-chlorophenyl)but-3-en-1-yl]-p-toluenesulfonamide | 72 |
| 4 | 4-BrC6H4 | N-[(Z)-3-bromo-4-(4-bromophenyl)but-3-en-1-yl]-p-toluenesulfonamide | 70 |
| 5 | 2-ClC6H4 | N-[(Z)-3-bromo-4-(2-chlorophenyl)but-3-en-1-yl]-p-toluenesulfonamide | 68 |
| 6 | C4H3S (2-Thienyl) | N-[(Z)-3-bromo-4-(2-thienyl)but-3-en-1-yl]-p-toluenesulfonamide | 65 |
Stereochemical Characterization and Analysis of 1r,6s,7r 7 Bromobicyclo 4.1.0 Heptane and Its Derivatives
Absolute and Relative Stereochemistry Determination
The precise spatial arrangement of atoms in molecules, or stereochemistry, is fundamental to their chemical and biological properties. For chiral molecules like (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane, determining both the relative and absolute stereochemistry is a critical task. This is achieved through a combination of advanced analytical techniques.
Application of X-ray Crystallography for Stereochemical Assignment
X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, thereby offering definitive stereochemical assignment.
NMR Spectroscopy for Isomer Differentiation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the structural elucidation of organic molecules in solution. It is particularly useful for differentiating between stereoisomers and for analyzing the conformational dynamics of cyclic and bicyclic systems.
In the context of 7-bromobicyclo[4.1.0]heptane and its derivatives, both ¹H and ¹³C NMR spectroscopy provide critical data. nih.gov The chemical shifts, coupling constants (J-values), and through-space interactions (observed in Nuclear Overhauser Effect Spectroscopy, NOESY) are highly sensitive to the stereochemical environment.
Isomer Differentiation: The distinction between the endo and exo isomers of 7-substituted bicyclo[4.1.0]heptanes can be readily achieved by analyzing the coupling constants of the C7-proton. For example, in deuterated 1-(tert-butyldimethylsiloxy)bicyclo[4.1.0]heptane, the coupling constant J6,7 was found to be 6.3 Hz for the endo-isomer and 10.5 Hz for the exo-isomer, providing a clear method for stereochemical assignment. acs.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are routinely used to confirm stereochemical assignments in the products of reactions involving the bicyclo[4.1.0]heptane (norcarane) skeleton. researchgate.netnih.govacs.org
Conformational Analysis: The bicyclo[4.1.0]heptane ring system is not planar and can exist in different conformations. NMR spectroscopy, by measuring vicinal coupling constants and analyzing them with the Karplus equation, allows for the determination of dihedral angles and thus the preferred conformation of the six-membered ring (chair, boat, or twist-boat). researchgate.net The presence of substituents can significantly influence these conformational equilibria.
| Technique | Application for this compound | Key Parameters |
| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry in the solid state. | Atomic coordinates, bond lengths, bond angles, crystal packing. |
| ¹H NMR | Differentiation of diastereomers (endo vs. exo), conformational analysis. | Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effect (NOE). |
| ¹³C NMR | Determination of the number of non-equivalent carbons, supporting structural assignment. | Chemical shifts (δ). |
| 2D NMR (COSY, NOESY) | Confirmation of proton connectivity and spatial proximity, aiding stereochemical assignment. | Cross-peaks. |
Conformational Preferences and Dynamics of Bicyclo[4.1.0]heptane Systems
The bicyclo[4.1.0]heptane framework, also known as norcarane, consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. This fusion introduces significant ring strain and dictates the conformational preferences of the molecule.
Ring Strain and Conformational Stability (e.g., cis- vs. trans-bicyclo[4.1.0]heptane stability)
A key aspect of this system is the relative stability of the cis and trans fused isomers. In contrast to larger fused systems like decalin where the trans isomer is more stable, cis-bicyclo[4.1.0]heptane is significantly more stable than its hypothetical trans isomer. vaia.comaskfilo.com The trans fusion would introduce an immense amount of ring strain, making the structure highly unstable and difficult to form, particularly in a small ring system. quora.comechemi.comquora.com The cis configuration allows the six-membered ring to adopt a more relaxed conformation (typically a flattened chair or boat-like structure) that better accommodates the geometric constraints of the fused cyclopropane ring. vaia.comechemi.comquora.com The chair conformation in a cis-fused system, however, can induce considerable torsional strain, leading the molecule to favor a 'boat' configuration. quora.comechemi.comquora.com
| Isomer | Relative Stability | Reason |
| cis-Bicyclo[4.1.0]heptane | More Stable | Reduced ring strain; allows the six-membered ring to adopt a boat-like conformation to minimize torsional strain. vaia.comquora.comechemi.com |
| trans-Bicyclo[4.1.0]heptane | Less Stable (highly strained) | Prohibitive ring and torsional strain due to the geometric constraints of the small fused rings. vaia.comquora.com |
Influence of Substituents on Conformation
The introduction of substituents onto the bicyclo[4.1.0]heptane skeleton can have a profound effect on its conformational preferences and stability. The size, polarity, and position of the substituent influence the delicate balance of steric and electronic interactions within the molecule.
In the case of this compound, the bromine atom is located on the cyclopropane ring. Its position (endo or exo) relative to the six-membered ring is a critical stereochemical feature. The (1R,6S,7R) designation specifies a particular diastereomer. Substituents on the six-membered ring can also influence its conformation, favoring chair or boat forms where unfavorable steric interactions (like 1,3-diaxial interactions) are minimized. Studies on substituted phenylcarbenes, which are in equilibrium with bicyclo[4.1.0]hepta-2,4,6-trienes, have shown that substituents have a large effect on both the thermochemistry and activation energies of rearrangements, highlighting their electronic and steric influence. nih.gov This principle extends to saturated systems, where substituents dictate the most stable conformation by minimizing steric hindrance and torsional strain.
Diastereoselectivity and Enantioselectivity in Synthetic Transformations
The rigid and chiral framework of bicyclo[4.1.0]heptane derivatives makes them valuable intermediates in stereoselective synthesis. The facial bias created by the bicyclic structure can direct the approach of reagents, leading to high levels of diastereoselectivity and enantioselectivity in chemical reactions.
Diastereoselectivity: Reactions on substituted bicyclo[4.1.0]heptanes often proceed with high diastereoselectivity. For example, the approach of an electrophile to a double bond in the six-membered ring is often directed to the face opposite the cyclopropane ring (anti attack) to avoid steric hindrance. researchgate.net Highly diastereoselective allylic oxidation and hydroboration reactions have been used as key steps in the stereoselective synthesis of complex, functionalized bicyclo[4.1.0]heptane intermediates. nih.govacs.org
Enantioselectivity: The synthesis of enantiomerically pure bicyclo[4.1.0]heptane derivatives is an area of active research. One powerful strategy is the catalytic enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane precursors. thieme-connect.comthieme-connect.com For instance, a dihydroquinine-derived bifunctional tertiary aminosquaramide catalyst has been used for the ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones, generating products with high enantiomeric ratios (up to 97:3 er). thieme-connect.comthieme-connect.com Another approach involves asymmetric counterion-directed transition-metal catalysis, where a chiral counterion on an iridium catalyst directs the enantioselective carbocyclization of 1,6-enynes to produce enantioenriched bicyclo[4.1.0]hept-2-enes with up to 93% enantiomeric excess. researchgate.net These methods provide access to specific enantiomers, such as this compound, which can then serve as chiral building blocks for more complex target molecules. nih.gov
Control of Stereochemistry in Cyclopropanation
The formation of the bicyclo[4.1.0]heptane skeleton is achieved through the cyclopropanation of a cyclohexene (B86901) precursor. The stereochemistry of the final product is dictated by the nature of the cyclopropanating agent and the reaction conditions. The addition of carbenes or carbenoids to alkenes is a concerted process, meaning that the stereochemistry of the starting alkene is retained in the product. wikipedia.orgwikipedia.org For instance, the addition of a carbene to a cis-alkene results in a cis-substituted cyclopropane.
A common method for introducing a bromine atom at the C7 position is the addition of dibromocarbene (:CBr₂) to cyclohexene. Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base like potassium tert-butoxide. masterorganicchemistry.com This reaction stereospecifically yields cis-7,7-dibromobicyclo[4.1.0]heptane.
Subsequent stereoselective reduction of one of the bromine atoms is required to obtain a 7-monobrominated product. The stereochemical outcome of this reduction dictates whether the endo or exo isomer is formed. For example, reduction of 7,7-dibromonorcarane with tributyltin hydride has been used to produce monobrominated derivatives. core.ac.uk
Another powerful method for stereocontrolled cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid (ICH₂ZnI). wikipedia.org This reaction is known for its stereospecificity. A key feature of the Simmons-Smith reaction is the directing effect of nearby Lewis basic groups, such as hydroxyl groups. When applied to an allylic or homoallylic alcohol, the zinc reagent coordinates to the oxygen atom, delivering the methylene (B1212753) group to the syn face of the double bond with high diastereoselectivity. ethz.chnih.gov For example, the cyclopropanation of cyclohex-2-en-1-ol with diiodomethane (B129776) and a zinc-copper couple yields the corresponding bicyclic alcohol with the cyclopropane ring fused syn to the hydroxyl group. ethz.ch This directing effect is a cornerstone for controlling the facial selectivity of cyclopropanation in complex substrates.
Table 1: Stereochemical Control in Cyclopropanation Reactions
| Precursor | Reaction | Reagents | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Cyclohexene | Dibromocyclopropanation | CHBr₃, KOt-Bu | Stereospecific syn-addition of :CBr₂ | cis-7,7-Dibromobicyclo[4.1.0]heptane | masterorganicchemistry.com |
| Cyclohex-2-en-1-ol | Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Hydroxyl group directs the carbenoid | High diastereoselectivity for the syn-isomer | ethz.ch |
| cis-2-Butene | Dibromocyclopropanation | CHBr₃, KOt-Bu | Reaction is stereospecific | Exclusively cis-2,3-dimethyl-1,1-dibromocyclopropane | wikipedia.org |
Stereochemical Outcome of Ring-Opening and Substitution Reactions
The stereochemistry of the 7-bromo substituent in bicyclo[4.1.0]heptane derivatives rigorously controls the outcome of subsequent reactions, particularly ring-opening and substitution processes. The departure of the leaving group (bromide) and the cleavage of the adjacent C1-C6 bond can occur in a highly stereospecific manner.
Solvolysis or silver ion-assisted reactions of 7-halobicyclo[n.1.0]alkanes are classic examples of stereospecific ring expansions. According to Woodward-Hoffmann rules for a two-electron system (cyclopropyl cation), the ring opening proceeds in a disrotatory fashion. scispace.com This means the two carbons of the breaking cyclopropane bond rotate in opposite directions. The direction of this rotation is dictated by the stereochemistry of the leaving group. Substituents that are cis to the leaving group rotate inward, while those trans to the leaving group rotate outward. scispace.com
In the bicyclo[4.1.0]heptane system, the preferential departure of the endo halogen atom is often observed, especially when the resulting cycloheptene (B1346976) ring would be too small to accommodate a trans double bond. scispace.com For example, the reaction of 7-endo-iodo-7-exo-bromobicyclo[4.1.0]heptane with silver nitrate (B79036) leads to a rapid and high-yield conversion to the corresponding 2-bromocyclohept-1-en-3-yl nitrate, demonstrating the facility of this stereocontrolled ring expansion. scispace.com
Nucleophilic substitution reactions at the C7 position of bromocyclopropanes can also exhibit a high degree of stereocontrol. While a direct Sₙ2 reaction with inversion of configuration at a cyclopropyl (B3062369) carbon is generally disfavored, formal substitution reactions can proceed with high diastereoselectivity through alternative mechanisms. One such pathway involves a base-assisted dehydrohalogenation to form a transient cyclopropene (B1174273) intermediate. The subsequent nucleophilic addition to the cyclopropene is governed by steric and electronic factors, leading to a predictable stereochemical outcome in the product. nih.gov
Table 2: Stereochemical Outcomes of Reactions
| Substrate | Reaction Type | Conditions | Mechanistic Feature | Product Stereochemistry | Reference |
|---|---|---|---|---|---|
| 7-Halobicyclo[n.1.0]alkane | Ring Expansion | Ag⁺ assisted solvolysis | Concerted, disrotatory ring opening | Geometry (cis/trans) of the resulting olefin is controlled by the endo/exo nature of the leaving group | scispace.com |
| 7-endo-Iodo-7-exo-bromobicyclo[4.1.0]heptane | Ring Expansion | AgNO₃, CH₃CN | Preferential loss of the better endo leaving group (I⁻) | 2-Bromocyclohept-1-en-3-yl nitrate | scispace.com |
| Chiral Bromocyclopropane Carboxamide | Formal Nucleophilic Substitution | Base, Nucleophile (e.g., alcohol) | Formation of a chiral cyclopropene intermediate followed by diastereoselective addition | High diastereoselectivity (>25:1) in the resulting cyclopropyl ether/amine | nih.gov |
Chiral Resolution Methodologies for Bromo-Substituted Cyclopropanes
Since many cyclopropanation reactions on achiral precursors yield racemic mixtures, methods for resolving these enantiomers are essential for obtaining stereochemically pure compounds. The primary strategies for resolving bromo-substituted cyclopropanes and their precursors include classical resolution via diastereomeric salt crystallization and chromatographic separation using chiral stationary phases.
Crystallization of Diastereomeric Salts: This is one of the most established methods for chiral resolution. wikipedia.org It is often applied to racemic cyclopropane carboxylic acids, which can serve as precursors to compounds like this compound. The racemic acid is treated with a single enantiomer of a chiral base (the resolving agent) to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration. researchgate.netnih.gov Commonly used resolving agents include naturally occurring alkaloids like cinchonine (B1669041) and cinchonidine, or synthetic amines such as (R)- or (S)-1-phenylethanamine. nih.govwikipedia.org After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid. This method can be highly efficient, providing enantiomerically enriched materials (ee > 95%) in a single crystallization. nih.gov
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. eijppr.com The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different binding energies, leading to different retention times. eijppr.com For cyclopropane derivatives, polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralcel OJ) have proven effective. nih.gov The separation is influenced by the substituents on the cyclopropane ring and the choice of mobile phase. This method allows for the direct separation of the final bromo-substituted cyclopropane enantiomers and is also invaluable for determining the optical purity (enantiomeric excess) of a sample. nih.gov
Table 3: Chiral Resolution Methodologies
| Methodology | Typical Substrate | Principle | Key Reagents/Materials | Outcome | Reference |
|---|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Racemic cyclopropane carboxylic acids | Formation of diastereomeric salts with differing solubilities | Chiral bases (e.g., cinchonine, cinchonidine, 1-phenylethanamine) | Separation of enantiomers on a preparative scale | nih.govwikipedia.orgacs.org |
| Chiral HPLC | Racemic cyclopropane derivatives | Differential interaction with a chiral stationary phase | Chiral columns (e.g., Chiralcel OD, Chiralcel OJ) | Analytical or preparative separation of enantiomers; determination of enantiomeric excess | eijppr.comnih.gov |
Computational and Theoretical Investigations of 1r,6s,7r 7 Bromobicyclo 4.1.0 Heptane Systems
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a powerful tool for elucidating the intricacies of chemical reactions involving bicyclo[4.1.0]heptane systems. By modeling the electron density, DFT allows for accurate calculations of molecular geometries, reaction energies, and the structures of transient species.
Transition State Analysis of Reaction Mechanisms
DFT calculations are instrumental in identifying and characterizing the transition state (TS) structures that govern the kinetics of chemical reactions. For systems related to 7-bromobicyclo[4.1.0]heptane, transition state analysis helps to predict reaction pathways and understand stereochemical outcomes. While specific TS analyses for (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane are not extensively documented in isolation, the principles are well-established from studies on related compounds.
Computational studies on pericyclic reactions, for example, use methods like the combined activation strain model (ASM) and energy decomposition analysis (EDA) to reveal that factors other than aromaticity often govern the barrier heights. beilstein-journals.org DFT is used to compute the geometries and energies of these transition states, providing a quantitative picture of the reaction barrier. beilstein-journals.orguomustansiriyah.edu.iq In reactions involving radical intermediates, such as those initiated by electron transfer, DFT is used to map the potential energy surface and locate the transition states for bond cleavage and formation.
Energy Profiles for Ring-Opening and Rearrangement Pathways
The inherent strain in the bicyclo[4.1.0]heptane skeleton makes it susceptible to ring-opening and rearrangement reactions. DFT calculations are crucial for mapping the potential energy surfaces of these transformations, identifying intermediates, and determining activation energies.
For instance, in the oxygenation of bicyclo[4.1.0]heptane derivatives, DFT studies have elucidated the mechanisms of product formation. acs.org These calculations show how the initial formation of a carbon radical can lead to different pathways, including hydroxylation, rearrangement, or further one-electron oxidation to a cationic intermediate that subsequently rearranges. acs.org The computed energy profiles for these pathways help rationalize the observed product distributions. By calculating the Gibbs free energies of reactants, transition states, and products, a comprehensive energy diagram can be constructed, offering predictive insights into the thermodynamic and kinetic favorability of various reaction channels.
Molecular Orbital (MO) Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules based on the distribution and energy of their orbitals. For this compound, MO analysis is particularly revealing due to the unique bonding of the cyclopropane (B1198618) ring.
Hyperconjugation Effects in Cyclopropane Moieties
The cyclopropane ring in bicyclo[4.1.0]heptane systems possesses unique "Walsh" orbitals, which have significant p-character and can engage in hyperconjugative interactions with adjacent bonds. Computational studies have demonstrated that these interactions can significantly influence reactivity.
DFT calculations on bicyclo[n.1.0]alkanes show that the σ* orbitals of C–H bonds located cis to the cyclopropane ring can interact with the Walsh orbitals. acs.org This hyperconjugative interaction activates these specific C–H bonds, lowering the energy barrier for processes like hydrogen atom transfer (HAT). acs.org This effect accounts for the observed high diastereoselectivity in oxidation reactions, where hydroxylation occurs preferentially at the C–H bond that is cis to the cyclopropane moiety. acs.org The analysis of these orbital interactions provides a clear electronic rationale for the observed site-selectivities.
| C–H Bond Position | Calculated ΔΔG‡ (kcal/mol) | Experimental ΔΔG‡ (kcal/mol) | Comment |
|---|---|---|---|
| cis C2–H | 0.0 | 0.0 | Most activated position due to hyperconjugation. |
| trans C2–H | 2.0 | 1.8 | Less activated; poor orbital alignment for hyperconjugation. |
| cis C3–H | 1.0 | 2.5 | Experimental value does not differentiate between cis/trans isomers. |
| trans C3–H | 3.1 |
Electron Transfer Pathways and Radical Anion Intermediates
Reactions of 7-halobicyclo[4.1.0]heptanes can be initiated by single electron transfer (ET), leading to the formation of radical anion intermediates. beilstein-journals.org The stability and subsequent fate of these intermediates are critical to the reaction outcome.
Theoretical calculations, such as those using the B3LYP functional, can be employed to study the anionic potential energy surfaces of these systems. Such studies have confirmed the existence of radical anions as stable intermediates in certain substitution reactions. In these mechanisms, an electron is transferred from a nucleophile or an external source to the substrate. This can be a two-step process where a radical anion is formed, which then undergoes intramolecular dissociative electron transfer (intra-DET) from the π system to the σ* C–Br bond, causing the bond to break and generating a carbon-centered radical. The detection of rearranged products in some oxidation reactions provides unambiguous evidence for the involvement of cationic intermediates, which arise from an initial electron transfer pathway. acs.org
Conformational Analysis and Strain Energy Calculations
The three-dimensional structure and inherent strain of this compound are key determinants of its physical properties and chemical reactivity. Computational methods provide essential insights into these characteristics.
The parent bicyclo[4.1.0]heptane, also known as norcarane, is most stable in a "boat-like" conformation for the six-membered ring. A traditional chair conformation would induce excessive torsional strain on the bonds connected to the fused cyclopropane ring. The fusion of the cyclopropane ring restricts the conformational flexibility of the cyclohexane (B81311) ring.
Predictive Modeling of Stereoselectivity
Computational and theoretical chemistry have become indispensable tools for predicting and understanding the stereochemical outcomes of reactions involving complex bicyclic systems like this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, analyze transition states, and calculate energy differences between diastereomeric pathways to forecast the stereoselectivity of a given transformation. These predictive models are crucial for designing stereoselective syntheses and minimizing the need for empirical screening of reaction conditions.
The stereoselectivity in reactions of bicyclo[4.1.0]heptane systems is often governed by subtle differences in the activation energies of competing reaction pathways. Predictive modeling focuses on identifying the lowest energy transition states that lead to the various possible stereoisomeric products. By calculating the relative free energies of these transition states, a quantitative prediction of the diastereomeric or enantiomeric excess can be achieved.
Detailed Research Findings
While specific predictive modeling studies exclusively targeting this compound are not extensively documented in the literature, the principles are well-established through investigations of closely related bicyclo[n.1.0]alkane systems. A notable study on the C(sp³)–H bond oxygenation of bicyclic hydrocarbons by dioxiranes demonstrated the power of DFT in predicting diastereoselectivity. semanticscholar.org The research showed that computational models could accurately parallel experimental results for substrates such as bicyclo[4.1.0]heptane. semanticscholar.org
The key to the predictive accuracy in this study was the calculation of activation free energies (ΔG‡) for hydrogen atom abstraction from different C-H bonds. The model revealed that the observed high site-selectivity and diastereoselectivity were a direct result of hyperconjugative interactions between the σ* orbitals of the C-H bonds and the Walsh orbitals of the cyclopropane ring. semanticscholar.org This interaction activates specific C-H bonds, lowering the activation energy for their reaction.
For bicyclo[4.1.0]heptane, both experimental and computational results showed a distinct preference for the activation of the cis C₂–H bond over the trans C₂–H bond. semanticscholar.org The calculated relative activation free energies were in excellent agreement with the experimental values derived from product ratios, validating the predictive power of the DFT model.
| C-H Bond Position | Experimental ΔΔG‡ (kcal mol⁻¹) | Computational ΔΔG‡ (kcal mol⁻¹) |
|---|---|---|
| cis C₂–H | 0 | 0 |
| trans C₂–H | 1.5 | 1.8 |
Similarly, computational studies on rhodium-catalyzed cyclopropanation reactions with halodiazoacetates have shown that DFT calculations can effectively predict diastereomeric ratios. researchgate.net These models analyze the transition states of the alkene approaching the rhodium carbenoid intermediate. The calculations identified that both "end-on" and "side-on" approach trajectories are important, and their relative energies, influenced by both the substrate and carbenoid substituents, determine the final stereochemical outcome. researchgate.net
Transition-state models are also used to explain the stereochemical outcomes in other types of reactions, such as the directed cyclopropanation of chiral allylic alcohols. In these cases, the model often assumes a conformation that minimizes allylic 1,3-strain (A(1,3) strain), with the reagent being delivered to one face of the double bond, leading to a predictable stereoisomer. unl.pt Such models, while more qualitative, provide a powerful predictive framework that can be further refined by quantitative computational analysis. For a molecule like this compound, similar principles involving steric hindrance, electronic effects of the bromine atom, and conformational preferences of the bicyclic system would be paramount in constructing a reliable predictive model for its stereoselective reactions.
Conclusion and Future Perspectives in 1r,6s,7r 7 Bromobicyclo 4.1.0 Heptane Research
Summary of Key Achievements and Unresolved Challenges
The primary achievement in the context of (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane lies in the broader advancements in asymmetric cyclopropanation reactions. These methods provide the foundational strategies for accessing the bicyclo[4.1.0]heptane core with control over its stereochemistry. However, the synthesis of the specific (1R,6S,7R) stereoisomer of the 7-bromo derivative remains a significant and largely underexplored challenge.
Key Achievements:
Advancements in Asymmetric Cyclopropanation: The development of sophisticated chiral catalysts has enabled the enantioselective cyclopropanation of various olefins, which is a key step in constructing the bicyclo[4.1.0]heptane skeleton.
Diastereoselective Halogenation: Methodologies for the diastereoselective introduction of halogens onto cyclopropane (B1198618) rings have been established, providing pathways to compounds like 7-bromobicyclo[4.1.0]heptane.
Unresolved Challenges:
Stereospecific Synthesis: A robust and high-yielding synthesis of enantiomerically pure this compound has not been extensively reported, highlighting a significant gap in synthetic methodology.
Scalability: The scalability of multi-step asymmetric syntheses remains a hurdle for producing this and other chiral bicyclic compounds in larger quantities for further research and application.
Functional Group Tolerance: Existing methods for cyclopropanation and halogenation may have limitations regarding the tolerance of other functional groups, which can restrict the synthesis of more complex derivatives.
| Aspect | Achievements | Unresolved Challenges |
| Synthesis | General methods for asymmetric cyclopropanation are well-established. | Specific, high-yield synthesis of the target stereoisomer is lacking. |
| Stereocontrol | Good diastereoselectivity in halogenation of some cyclopropanes. | Achieving high enantioselectivity for the target compound remains difficult. |
| Utility | Bicyclic scaffolds are recognized as valuable in medicinal chemistry. | The specific applications of this chiral bromo-derivative are yet to be explored. |
Emerging Methodologies for Synthesis and Functionalization
Future research in this area is expected to focus on overcoming the current synthetic limitations through the development of novel and more efficient methodologies.
Catalytic Asymmetric Halocyclopropanation: A significant breakthrough would be the development of a direct catalytic asymmetric halocyclopropanation of cyclohexene (B86901). This would ideally involve a chiral catalyst that can mediate the transfer of a bromocarbene or a related species to the double bond with high enantioselectivity.
Enantioselective C-H Functionalization: Another promising avenue is the enantioselective functionalization of the pre-formed bicyclo[4.1.0]heptane skeleton. This could involve the stereoselective bromination of a C-H bond at the C7 position, guided by a chiral directing group or catalyst.
Flow Chemistry: The use of continuous flow reactors could address some of the challenges related to scalability and safety, particularly when dealing with reactive intermediates. Flow chemistry can enable precise control over reaction parameters, potentially leading to improved yields and selectivities.
Potential for Advanced Mechanistic Probes and Chiral Catalyst Design
The unique structural and stereochemical features of this compound make it a promising candidate for applications in mechanistic chemistry and asymmetric catalysis.
Advanced Mechanistic Probes:
The stereospecific nature of the ring-opening reactions of halocyclopropanes makes them excellent tools for studying reaction mechanisms. The defined stereochemistry of this compound can be exploited to probe the stereoelectronics of ring-opening processes. For instance, solvolysis or metal-catalyzed ring-opening reactions would be expected to proceed in a stereospecific manner, and the stereochemical outcome of the products would provide valuable insights into the reaction pathway. The ring-opening of such bicyclic systems can proceed in a disrotatory fashion as predicted by Woodward-Hoffmann rules for a cyclopropyl (B3062369) cation. scispace.com
Chiral Catalyst Design:
Chiral bicyclic scaffolds are increasingly being used in the design of ligands for asymmetric catalysis. The rigid framework of the bicyclo[4.1.0]heptane core can provide a well-defined chiral environment around a metal center. The bromine atom in this compound serves as a handle for further functionalization, allowing for the attachment of coordinating groups to create novel chiral ligands. These ligands could find applications in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.
| Potential Application | Key Features of this compound | Future Research Direction |
| Mechanistic Probes | Defined stereochemistry, strained ring system. | Studying the stereochemical course of its ring-opening reactions. |
| Chiral Catalyst Design | Rigid bicyclic scaffold, functionalizable bromine atom. | Synthesis of novel chiral ligands and their application in asymmetric catalysis. |
Q & A
Q. Advanced
- DFT (Density Functional Theory) : Calculates transition-state energies to predict regioselectivity in substitution or cycloaddition reactions .
- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility in solution-phase reactions .
- DP4+ Probability Analysis : Statistically evaluates NMR data against computed diastereomer shifts to assign configurations with >95% confidence .
What are the potential applications of this compound in drug discovery, based on structural analogs?
Advanced
While direct biological data for this compound is limited, structurally related bicyclic compounds exhibit:
- Antimicrobial activity : Carboxylic acid derivatives (e.g., 7-oxabicyclo[4.1.0]heptan-3-carboxylic acid) show moderate activity against Gram-positive bacteria .
- Bioisosteric potential : The rigid bicyclic core can replace flexible chains in protease inhibitors, enhancing metabolic stability .
- Neurological targets : Azabicycloheptanes (e.g., 2-azabicyclo[2.2.1]heptane derivatives) act as nicotinic acetylcholine receptor modulators, suggesting avenues for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
